2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide is an organic compound that features a pyridine ring substituted with a bromophenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-bromophenylamine with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of greener solvents and catalysts is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s derivatives are investigated for their potential use in agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromopyridine: Shares the pyridine and bromine moieties but lacks the sulfonamide group.
3-Bromoaniline: Contains the bromophenyl group but lacks the pyridine and sulfonamide groups.
Pyridine-3-sulfonamide: Contains the pyridine and sulfonamide groups but lacks the bromophenyl group.
Uniqueness
2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromophenyl and sulfonamide groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-bromoanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-8-3-1-4-9(7-8)15-11-10(18(13,16)17)5-2-6-14-11/h1-7H,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDLBSTJWUUAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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